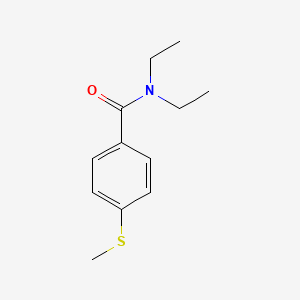
N,N-diethyl-4-methylsulfanylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-methylsulfanylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and biting flies.
作用机制
The mechanism of action of N,N-diethyl-4-methylsulfanylbenzamide is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect and locate a host. This compound may also interfere with the insect's ability to feed.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to detect carbon dioxide, which is a key component of host-seeking behavior. This compound has also been shown to interfere with the insect's ability to detect lactic acid, which is another key component of host-seeking behavior.
实验室实验的优点和局限性
N,N-diethyl-4-methylsulfanylbenzamide is a widely used insect repellent in laboratory experiments. It is effective against a wide range of insects and is relatively easy to use. However, this compound has some limitations in laboratory experiments. It can be toxic to some insects at high concentrations, and it can also be toxic to some non-target organisms.
未来方向
There are a number of future directions for research on N,N-diethyl-4-methylsulfanylbenzamide. One area of research is the development of new insect repellents and insecticides that are more effective and have fewer side effects than this compound. Another area of research is the study of the ecological and environmental impacts of this compound. Finally, there is a need for more research on the mechanism of action of this compound, as this will help to develop more effective insect repellents and insecticides.
Conclusion
In conclusion, this compound is a widely used insect repellent that has been the subject of extensive scientific research. It is effective against a wide range of insects and is relatively easy to use. However, this compound has some limitations in laboratory experiments, and there is a need for more research on its ecological and environmental impacts. Overall, this compound remains an important tool in the fight against insect-borne diseases.
合成方法
N,N-diethyl-4-methylsulfanylbenzamide is synthesized by reacting N,N-diethyl-m-toluamide with hydrogen sulfide gas. The reaction takes place at high temperature and pressure, and the resulting product is purified through a series of distillation and crystallization steps. This compound is a colorless to yellowish liquid with a faint odor.
科学研究应用
N,N-diethyl-4-methylsulfanylbenzamide is widely used in scientific research as an insect repellent. It is used to study the behavior and ecology of insects, as well as to test the efficacy of other insect repellents. This compound is also used in the development of new insect repellents and insecticides.
属性
IUPAC Name |
N,N-diethyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMAHNIEFMJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)


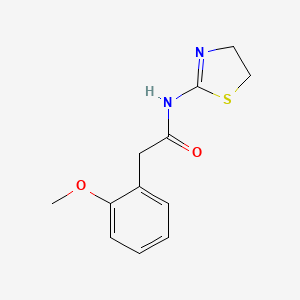

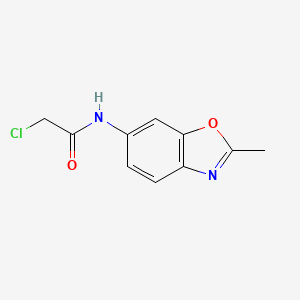
![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
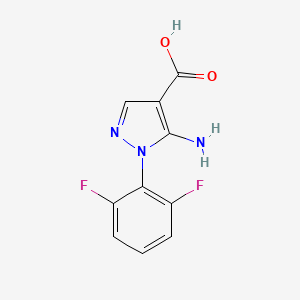
![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
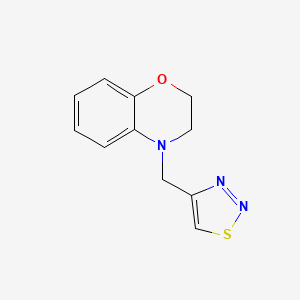
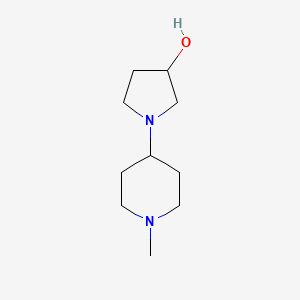
![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)
